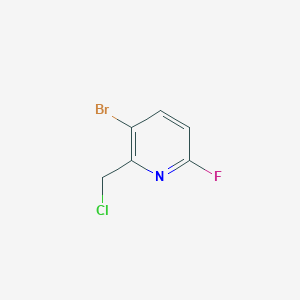

3-Bromo-2-(chloromethyl)-6-fluoropyridine

Description

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQFWDXIBLXTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloromethyl 6 Fluoropyridine and Analogous Functionalized Pyridines

Nucleophilic Substitution Reactions on Halogenated Pyridine (B92270) Rings

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated pyridines. This mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it particularly susceptible to this type of reaction, especially at positions ortho and para (positions 2, 4, and 6) to the nitrogen. wikipedia.orgyoutube.com

Reactivity Profiles of Bromine, Chlorine, and Fluorine Substituents in SNAr

In the context of SNAr reactions, the reactivity of halogens as leaving groups often follows an order that is counterintuitive when compared to SN2 reactions. For activated aryl halides, including halopyridines, the typical reactivity order is F > Cl ≈ Br > I. wikipedia.orgnih.govquora.com This "element effect" is attributed to the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile on the carbon atom bearing the halogen. youtube.com

The high electronegativity of fluorine polarizes the C-F bond significantly, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comsci-hub.se Although the C-F bond is the strongest among the carbon-halogen bonds, its cleavage is not the rate-limiting step. The stabilization of the negative charge in the Meisenheimer intermediate is the more critical factor.

The general reactivity trend can, however, be influenced by the nature of the nucleophile. For instance, with certain sulfur nucleophiles, the reactivity order for 2-halopyridines has been observed to be I > Br > Cl > F, suggesting that in these cases, the departure of the leaving group (the second step) becomes rate-determining. sci-hub.se In contrast, with an oxygen nucleophile like benzyl (B1604629) alcohol, the order reverts to F > Cl > Br > I, highlighting the charge-controlled nature of the reaction where the highly electronegative fluorine induces a more electrophilic center. sci-hub.se

| Leaving Group | Relative Reactivity (Typical SNAr) | Electronegativity |

| F | Highest | 3.98 |

| Cl | Intermediate | 3.16 |

| Br | Intermediate | 2.96 |

| I | Lowest | 2.66 |

Regioselectivity and Chemoselectivity in Nucleophilic Displacements

In polyhalogenated pyridines like 3-Bromo-2-(chloromethyl)-6-fluoropyridine, the question of which halogen is displaced becomes critical. The positions on the pyridine ring are not equally reactive. Nucleophilic attack is strongly favored at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

For this compound, both the fluorine at C6 and the bromine at C3 are potential leaving groups. Based on the principles of SNAr reactivity, the fluorine at the C6 position is significantly more activated towards nucleophilic attack than the bromine at the C3 (meta) position. The C6 position is para to the ring nitrogen, allowing for superior stabilization of the anionic intermediate. Therefore, nucleophilic attack will preferentially occur at the C6 position, leading to the displacement of the fluoride (B91410) ion.

Chemoselectivity also dictates that the halogen on the ring is more likely to be substituted via an SNAr mechanism before the chlorine on the chloromethyl group, under typical SNAr conditions. However, reaction conditions can be tuned to favor one reaction pathway over another.

Influence of Activating and Deactivating Groups on SNAr Pathways

The rate and feasibility of SNAr reactions are profoundly influenced by the other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial activators for the SNAr mechanism. wikipedia.org These groups, when positioned ortho or para to the leaving group, help to stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction. Common activating groups include nitro (NO₂), cyano (CN), and acyl groups. wikipedia.org

Conversely, electron-donating groups (EDGs), such as amino or alkoxy groups, would deactivate the ring towards SNAr by increasing electron density and destabilizing the anionic intermediate.

Transformations Involving the Chloromethyl Moiety

The 2-(chloromethyl) group on the pyridine ring introduces a secondary site of reactivity, distinct from the SNAr chemistry of the ring itself. This group behaves as a benzylic-like halide, susceptible to its own set of transformations.

Substitution Reactions of the Chloromethyl Group (e.g., SN2)

The chlorine atom of the chloromethyl group can be readily displaced by nucleophiles through an SN2 mechanism. This reaction pathway is competitive with the SNAr reactions on the pyridine ring. The choice of nucleophile and reaction conditions determines the outcome. Strong, soft nucleophiles and conditions that favor SN2 kinetics (e.g., aprotic solvents) will promote substitution at the chloromethyl position. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, thiols, and amines, at this position.

Formation of Reactive Intermediates from the Chloromethyl Group (e.g., Aza-o-Quinone Methides)

The 2-(chloromethyl)pyridine (B1213738) scaffold is a precursor to highly reactive intermediates known as aza-ortho-quinone methides (aza-o-QMs), also referred to as aza-ortho-xylylenes. These species can be generated in situ through the elimination of HCl, often promoted by a base. The resulting intermediate is a transient, conjugated system that is highly electrophilic and can readily participate in cycloaddition reactions or react with various nucleophiles.

The formation of these intermediates from precursors like this compound provides a powerful synthetic tool for the construction of fused heterocyclic ring systems. The aza-o-QM can be trapped by dienophiles in [4+2] cycloaddition reactions or by other nucleophiles, leading to complex molecular architectures.

Derivatization of the Chloromethyl Group to Other Functional Moieties

The 2-(chloromethyl) group on the pyridine ring, as present in this compound, serves as a versatile electrophilic handle for synthetic transformations. This group is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism, allowing for the introduction of a wide array of functional groups. The reactivity of the C-Cl bond in the chloromethyl moiety is significantly greater than that of the C-Br and C-F bonds on the aromatic ring under nucleophilic substitution conditions, enabling selective derivatization.

The reaction involves the displacement of the chloride ion by a nucleophile. A broad range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to generate diverse pyridine derivatives. For instance, reactions with alkoxides or phenoxides yield ethers, while amines provide the corresponding substituted aminomethylpyridines. Thiolates can be used to synthesize thioethers, and cyanide ions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The Finkelstein reaction, involving the exchange of one halogen for another, can be used to convert the chloromethyl group into a fluoromethyl or iodomethyl group, further expanding its synthetic utility. nih.gov The electrophilic nature of chloromethylated pyridines makes them valuable precursors for linking pyridine-based ligands to other molecules or solid supports. mdpi.com

The table below summarizes common derivatization reactions of the 2-(chloromethyl)pyridine moiety.

| Nucleophile Type | Example Reagent(s) | Resulting Functional Group | Product Class |

| Oxygen | Sodium methoxide (B1231860) (NaOMe), Sodium phenoxide (NaOPh) | -CH₂-OR | Ether |

| Nitrogen | Ammonia (NH₃), Benzylamine (BnNH₂) | -CH₂-NHR | Amine |

| Sulfur | Sodium thiophenoxide (NaSPh) | -CH₂-SR | Thioether |

| Carbon | Sodium cyanide (NaCN) | -CH₂-CN | Nitrile |

| Halogen | Sodium iodide (NaI), Tetrabutylammonium fluoride (TBAF) | -CH₂-I, -CH₂-F | Alkyl Halide |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly important for the functionalization of halogenated heterocycles like this compound.

Suzuki-Miyaura Coupling and Related Processes on Halogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for constructing C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. nih.gov

For halogenated pyridines, the Suzuki-Miyaura reaction provides a convergent route to substituted bi-aryl and heteroaryl systems. researchgate.net The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The efficiency and selectivity of the coupling can be influenced by several factors, including the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. nih.gov

Reactivity Differences Based on Halogen Identity and Position

In polyhalogenated substrates like this compound, the site-selectivity of cross-coupling reactions is a critical consideration. The selectivity is primarily governed by the differing reactivities of the carbon-halogen (C-X) bonds. nih.gov The ease of oxidative addition of the palladium catalyst to the C-X bond generally follows the trend of decreasing bond dissociation energy: C–I > C–Br > C–Cl >> C–F. nih.govillinois.edu

Consequently, for this compound, the C(3)–Br bond is significantly more reactive towards palladium-catalyzed cross-coupling than the C(6)–F bond. This differential reactivity allows for highly selective functionalization at the C3 position via Suzuki-Miyaura coupling, leaving the C-F bond intact. To achieve subsequent coupling at the C-F position, much harsher reaction conditions or different catalytic systems specifically designed for C-F activation would be required. nih.govrsc.org The chloromethyl group is generally not reactive under these conditions. This predictable selectivity is a cornerstone of synthetic strategy, enabling the stepwise and controlled elaboration of polyhalogenated pyridines. acs.org

The following table outlines the relative reactivity of C-X bonds in palladium-catalyzed cross-coupling.

| Carbon-Halogen Bond | Bond Dissociation Energy (approx. kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| C-F | 115 | Very Low |

| C-Cl | 84 | Low |

| C-Br | 71 | High |

| C-I | 57 | Very High |

Radical-Mediated Functionalization of Pyridine Systems

Radical-mediated reactions offer complementary strategies for the functionalization of pyridine rings, often by targeting C-H bonds, which are unreactive under many ionic reaction conditions.

Generation and Reactivity of Pyridinyl Radicals

Pyridinyl radicals are neutral radical species that can be generated from pyridinium (B92312) ions. nih.gov One modern approach involves the single-electron transfer (SET) reduction of a pyridinium salt, which can be formed by the protonation of the pyridine nitrogen under acidic conditions. acs.orgiciq.org This reduction can be achieved photochemically, often using a photoredox catalyst or a suitable photoactive electron donor-acceptor (EDA) complex. acs.orgnih.gov

Once generated, the pyridinyl radical is a reactive intermediate that can participate in various transformations. A key reaction is the coupling with other radical species. nih.gov For example, a pyridinyl radical can effectively couple with a carbon-centered radical (e.g., an allylic radical) to form a new C-C bond, leading to the functionalization of the pyridine ring. acs.orgresearchgate.net This reactivity pathway is distinct from classical radical functionalizations like the Minisci reaction and can offer different regioselectivity. nih.goviciq.org Another pathway for pyridyl radicals (Ar•), which can be generated from halopyridines via photoredox catalysis, involves their addition to olefins. nih.gov

Site-Selective C-H Functionalization via Radical Pathways

A significant challenge in pyridine chemistry is controlling the position of functionalization. researchgate.net Radical reactions provide powerful methods for direct C-H functionalization, but achieving site-selectivity can be complex.

The Minisci reaction is a classic method for the alkylation of heteroaromatic bases. It involves the addition of a nucleophilic carbon radical to a protonated pyridine. Due to the electronic distribution in the pyridinium ion, this reaction typically occurs at the C2 and C4 positions, often yielding a mixture of regioisomers. acs.orgacs.org

More recent strategies have been developed to overcome this selectivity issue. By activating the pyridine through the formation of N-functionalized pyridinium salts, non-classical Minisci-type reactions can be directed with high regiocontrol to either the C2 or C4 position under mild, acid-free conditions. nih.govacs.org

Furthermore, the pathway involving pyridinyl radicals generated via SET reduction of pyridinium ions has been shown to result in distinct C4-selectivity. nih.govacs.org This method diverges mechanistically from the Minisci reaction and provides a valuable tool for accessing C4-functionalized pyridines, which are often difficult to obtain selectively. nih.govacs.org The site-selectivity of C-H functionalization can also be influenced by the presence of other substituents on the pyridine ring, which can exert steric and electronic directing effects. In the case of this compound, radical attack would be directed to the available C4 and C5 positions based on the combined electronic influence of the halogen and chloromethyl substituents.

| Reaction Type | Generation of Reactive Species | Typical Site(s) of Functionalization | Key Features |

| Minisci Reaction | Addition of a nucleophilic radical to a protonated pyridine. | C2 and C4 | Requires acidic conditions; can lead to mixtures of isomers. acs.orgacs.org |

| Pyridinium Salt Activation | Radical addition to an N-functionalized pyridinium salt. | C2 or C4 (controlled) | High regioselectivity under mild, acid-free conditions. nih.govacs.org |

| Pyridinyl Radical Coupling | SET reduction of a pyridinium ion to a pyridinyl radical, followed by coupling with another radical. | C4 | High C4 selectivity; mechanistically distinct from Minisci. nih.govacs.org |

Photochemical and Electrochemical Approaches in Pyridine Functionalization

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, enabling the creation of novel molecules with applications in pharmaceuticals, agrochemicals, and materials science. While traditional methods have proven invaluable, photochemical and electrochemical approaches have emerged as powerful strategies, offering unique reactivity and selectivity. These methods often proceed under mild conditions and can provide access to functionalized pyridines that are difficult to obtain through conventional means. This section explores the application of photochemical and electrochemical methods in the functionalization of pyridines, with a focus on the potential reactivity of halogenated and functionalized pyridines like this compound.

Photochemical Functionalization

Photochemical methods utilize light to promote chemical reactions, often involving the generation of highly reactive intermediates such as radicals. In the context of pyridine chemistry, photochemical approaches have been developed for C-H functionalization, offering a direct way to introduce new substituents onto the pyridine ring.

One notable strategy involves the formation of pyridinyl radicals. iciq.orgacs.orgacs.orgresearchgate.netnih.gov This can be achieved through a single-electron transfer (SET) reduction of pyridinium ions, which are formed by the protonation of the pyridine nitrogen. iciq.orgacs.orgacs.orgresearchgate.netnih.gov These neutral pyridinyl radicals can then couple with other radical species, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. iciq.orgacs.orgacs.orgresearchgate.netnih.gov This approach diverges from classical Minisci-type reactions, which involve the addition of nucleophilic radicals to a protonated pyridine, and can offer different regioselectivity. iciq.orgacs.orgacs.orgresearchgate.netnih.gov

A key aspect of this methodology is the use of a photocatalyst or a photoactive complex. For instance, a dithiophosphoric acid has been shown to act as a multifunctional catalyst, serving as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to generate the coupling partner radical. iciq.orgacs.orgresearchgate.net This organocatalytic approach avoids the use of transition metals, which can be advantageous in terms of cost and toxicity.

The regioselectivity of these photochemical reactions is a critical consideration. While Minisci reactions typically favor functionalization at the C2 and C4 positions, the pyridinyl radical pathway can exhibit a preference for C4 functionalization. acs.orgnih.gov This selectivity is influenced by the electronic properties of the pyridine ring and the nature of the substituents present. For a molecule like this compound, the electron-withdrawing effects of the halogen atoms would influence the stability of the radical intermediates and thus the regiochemical outcome.

Mechanistic investigations into these photochemical processes often involve techniques such as cyclic voltammetry and computational studies to understand the redox potentials of the species involved and the energetics of the reaction pathways. thieme-connect.comresearchgate.net For example, the oxidation potential of pyridine N-oxides can be measured to assess their suitability as HAT catalysts in photoinduced reactions. researchgate.net

Electrochemical Functionalization

Electrochemistry provides an alternative and powerful tool for the functionalization of pyridines. By using an electric current to drive redox reactions, it is possible to generate reactive intermediates and achieve transformations that are challenging by other means. nih.gov Electrochemical methods can be particularly useful for carboxylation, deuteration, and the formation of amides.

Electrochemical C-H carboxylation of pyridines using carbon dioxide has been demonstrated, offering a direct route to valuable pyridinecarboxylic acids. nih.gov Interestingly, the regioselectivity of this reaction can be controlled by the choice of the electrochemical cell setup. A divided cell can lead to C5-carboxylation, while an undivided cell can promote C4-carboxylation. nih.gov This divergence is attributed to a paired electrolysis mechanism in the undivided cell, where both cathodic and anodic events play a role in determining the reaction outcome. nih.gov For a substituted pyridine such as this compound, the inherent electronic biases of the ring would compete with the influence of the electrochemical setup, leading to potentially complex regiochemical outcomes.

Mechanistic studies of electrochemical pyridine functionalization often involve cyclic voltammetry to probe the reduction potentials of the pyridine derivatives and identify key intermediates. nih.govrsc.org For example, in the electrochemical C-H deuteration of pyridines with D₂O, cyclic voltammetry studies have demonstrated the formation of a pyridinium iodide intermediate as a crucial step in the transformation. nih.gov The reduction potential of pyridinium is also surface-dependent, with different electrode materials exhibiting different activities. rsc.org

Furthermore, electrochemical methods have been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines. rsc.orgresearchgate.net This approach avoids the need for external chemical oxidants and can be performed in environmentally friendly solvents like water. rsc.org The mechanism involves the in-situ generation of pyridine acyl radicals, which then react with amines to form the desired amides. rsc.org

The table below summarizes key findings from research on the photochemical and electrochemical functionalization of pyridines, which can be extrapolated to predict the behavior of this compound.

| Method | Reaction Type | Key Intermediates | Regioselectivity | Mechanistic Insights |

| Photochemical | C-H Allylation | Pyridinyl radicals, Allylic radicals | Primarily C4 | Organocatalyst acts as Brønsted acid, SET reductant, and H-atom abstractor. iciq.orgacs.orgresearchgate.net |

| Electrochemical | C-H Carboxylation | Radical anions | C4 or C5 (cell-dependent) | Paired electrolysis in undivided cells alters selectivity. nih.gov |

| Electrochemical | C-H Deuteration | N-alkyl-pyridinium iodide | C4-selective | Proceeded via a crucial pyridinium intermediate. nih.gov |

| Electrochemical | Amide Synthesis | Pyridine acyl radicals | N/A | In-situ generation of acyl radicals from carbohydrazides. rsc.org |

Computational and Theoretical Investigations of 3 Bromo 2 Chloromethyl 6 Fluoropyridine and Substituted Pyridines

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com For 3-Bromo-2-(chloromethyl)-6-fluoropyridine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors. rsc.orgnih.gov

The analysis would focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of chemical reactivity. A low HOMO-LUMO energy gap suggests high reactivity and kinetic instability. nih.gov Given the presence of multiple electron-withdrawing halogen substituents (F, Cl, Br) and the chloromethyl group, the LUMO of this compound is expected to be of low energy, making the molecule susceptible to nucleophilic attack. The HOMO, conversely, would be stabilized, indicating a lower propensity for electrophilic reactions.

Molecular Electrostatic Potential (MEP) maps would further elucidate reactivity. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative potential, making it a primary site for protonation or coordination. The area around the halogen atoms, particularly bromine, would exhibit a region of positive potential known as a "sigma-hole," which is crucial for halogen bonding interactions. mdpi.comrsc.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are estimated values based on trends from related substituted pyridines and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 eV | Indicates resistance to oxidation |

| LUMO Energy | -1.5 eV | Indicates susceptibility to reduction/nucleophilic attack |

| HOMO-LUMO Gap | 5.5 eV | Suggests moderate chemical reactivity |

| Dipole Moment | ~2.5 D | Indicates a polar molecule |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the reaction coordinates and transition states of chemical reactions, thereby elucidating mechanistic pathways. nih.govresearchgate.net For this compound, theoretical studies could clarify its behavior in various transformations, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

In an SNAr reaction, a nucleophile would attack the pyridine ring. DFT calculations could model the formation of the Meisenheimer intermediate and determine the activation energies for substitution at different positions. The fluorine atom at the C6 position is a good leaving group and is activated by the ring nitrogen, making this a likely site for substitution. The bromine at C3 and the chlorine on the methyl group at C2 also represent potential reaction sites. Computational modeling could predict which substitution pathway is kinetically and thermodynamically favored. sigmaaldrich.com

For metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), which are common for bromo-pyridines, computational studies can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. mdpi.com These models would help in understanding how the electronic and steric properties of the substituents influence the efficiency and outcome of the reaction, aiding in the optimization of reaction conditions.

Prediction and Analysis of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcome of reactions where multiple isomers can be formed. mdpi.com The regioselectivity of reactions involving this compound is dictated by the complex interplay of the electronic and steric influences of its substituents.

For instance, in electrophilic aromatic substitution, the directing effects of the existing groups are paramount. The pyridine nitrogen is strongly deactivating, as are the halogen atoms. Computational analysis of the stability of possible sigma-complex intermediates would be used to predict the most likely site of substitution. Similarly, in nucleophilic substitution reactions, the regioselectivity is determined by the activation of specific positions by electron-withdrawing groups. DFT calculations of activation energy barriers for nucleophilic attack at each possible site (C3-Br, C6-F, and the chloromethyl carbon) would provide a quantitative prediction of the major product. rsc.orgbldpharm.com

Stereoselectivity becomes relevant if the compound or its reaction partners are chiral. While the parent molecule is achiral, reactions at the chloromethyl group could potentially create a stereocenter. Computational modeling could be used to predict the diastereomeric or enantiomeric excess by calculating the transition state energies for the formation of different stereoisomers. nih.gov

Assessment of Steric and Electronic Effects of Halogen and Chloromethyl Substituents

The reactivity and selectivity of this compound are governed by the combined steric and electronic effects of its substituents. Computational methods allow for the quantitative assessment of these effects. nih.govnih.gov

Electronic Effects: All three halogen atoms (F, Cl, Br) exert a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. Fluorine has the strongest -I effect. The halogens also have a +M (mesomeric) or resonance effect due to their lone pairs, but this is generally weaker than their inductive effect in pyridines. The chloromethyl group is also inductively withdrawing. DFT-based charge analysis (e.g., Natural Bond Orbital analysis) can quantify the partial charges on each atom, revealing the extent of these electronic perturbations. rsc.orgresearchgate.net

Steric Effects: The bromine atom and the chloromethyl group are sterically demanding. Their bulk can hinder the approach of reactants to adjacent positions on the ring. Steric parameters, such as buried volume (%VBur), can be calculated to quantify the steric hindrance around a potential reaction center. nih.gov This is particularly important in transition-metal-catalyzed reactions, where the coordination of the pyridine to a metal center can be influenced by the steric bulk of the ortho-substituents (chloromethyl and fluorine).

Table 2: Qualitative Summary of Substituent Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Steric Hindrance |

| -F | C6 | Strong -I | Weak +M | Low |

| -Br | C3 | Moderate -I | Weak +M | Moderate |

| -CH₂Cl | C2 | Weak -I | None | Moderate |

| Pyridine N | N1 | Strong -I | Strong -M | (part of ring) |

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. Both the bromine at C3 and the chlorine on the chloromethyl group in this compound are potential halogen bond donors.

Computational studies are essential for characterizing these interactions. mdpi.com DFT calculations can be used to model the interaction of the molecule with a Lewis base (a halogen bond acceptor). Key indicators of halogen bonding that can be computed include:

Interaction Energy: The strength of the bond can be calculated, typically falling in the range of 1-5 kcal/mol.

Geometry: Halogen bonds are highly directional. The calculations would confirm the preferred geometry, where the R-X···Y angle (R is the carbon, X is the halogen, Y is the acceptor) is close to 180°.

Molecular Electrostatic Potential (MEP): As mentioned earlier, MEP analysis can identify the positive σ-hole on the halogen atom, which is the driving force for the interaction. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a bond critical point (BCP) between the halogen and the acceptor atom, providing definitive evidence of the interaction.

Investigating these interactions is crucial for understanding the molecule's behavior in condensed phases and its potential for use in crystal engineering or as a ligand in drug design.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Functionalized Pyridines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-2-(chloromethyl)-6-fluoropyridine, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine (B92270) ring and a singlet for the chloromethyl protons. The aromatic protons, being in different chemical environments, will appear as doublets due to coupling with each other. The electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine ring will cause these signals to appear in the downfield region. The chloromethyl protons are expected to appear as a singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-4 | 7.50 - 7.80 | Doublet | 7.5 - 8.5 |

| Pyridine H-5 | 7.20 - 7.50 | Doublet | 7.5 - 8.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to display six distinct signals, one for each of the five carbon atoms in the pyridine ring and one for the chloromethyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents (Bromo, Chloro, and Fluoro) and the nitrogen atom. testbook.com The carbon attached to the highly electronegative fluorine atom is expected to show a large chemical shift and a significant C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 160 - 165 (with C-F coupling) |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for the analysis of fluorinated compounds. For this compound, a single signal is expected for the fluorine atom at the C-6 position. The chemical shift of this signal will be influenced by the electronic environment of the pyridine ring. nih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). semanticscholar.org

The fragmentation of the molecular ion is expected to occur through the loss of the chloromethyl group, the halogen atoms, or other small neutral molecules. Common fragmentation pathways for similar compounds involve the cleavage of the C-Cl and C-Br bonds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 224, 226, 228 |

| [M-Cl]⁺ | 189, 191 |

| [M-CH₂Cl]⁺ | 175, 177 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| C=C and C=N ring stretching | 1400 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-Cl stretch | 600 - 800 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, would be suitable for analyzing this compound. oup.com The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. tandfonline.com Given the likely volatility of this compound, GC-MS would be an excellent method for both separation and identification of the compound and any volatile impurities. The gas chromatogram would indicate the purity, while the mass spectrometer would provide mass-to-charge ratios of the eluting components, aiding in their identification.

Synthetic Applications of 3 Bromo 2 Chloromethyl 6 Fluoropyridine As a Key Intermediate

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of its functional groups makes 3-Bromo-2-(chloromethyl)-6-fluoropyridine a highly valuable precursor for the synthesis of a wide array of complex heterocyclic systems. The chloromethyl group serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions to introduce various functionalities. Simultaneously, the bromo and fluoro substituents provide handles for subsequent cross-coupling reactions or nucleophilic aromatic substitutions, enabling the construction of fused ring systems and poly-substituted aromatic compounds.

A significant application of this intermediate is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis typically involves the reaction of a 2-aminopyridine (B139424) derivative where the initial step often involves the alkylation of the endocyclic nitrogen of the aminopyridine with the chloromethyl group of this compound, followed by an intramolecular cyclization. This strategy allows for the regioselective formation of the imidazo[1,2-a]pyridine (B132010) core, with the bromo and fluoro substituents available for further diversification.

Furthermore, this building block is instrumental in the synthesis of other fused heterocycles such as pyrrolo-fused systems. The strategic manipulation of its reactive sites through sequential reactions, including 1,3-dipolar cycloadditions, facilitates the construction of these complex polycyclic frameworks. The ability to introduce a variety of substituents through the chloromethyl and bromo functionalities allows for the generation of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science.

Precursor in Medicinal Chemistry Research for Diverse Scaffolds

In the realm of medicinal chemistry, this compound serves as a crucial starting material for the development of novel therapeutic agents targeting a range of diseases. The pyridine (B92270) scaffold itself is a common motif in many approved drugs, and the unique substitution pattern of this intermediate provides a gateway to new chemical entities with potentially improved pharmacological profiles.

One of the most prominent applications is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The this compound core can be elaborated to generate scaffolds that can effectively bind to the ATP-binding site of various kinases. For instance, derivatives of this compound have been utilized in the synthesis of inhibitors for tyrosine kinases and other related enzymes. The bromo substituent is often exploited for palladium-catalyzed cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties, which can form key interactions within the kinase active site.

Beyond kinase inhibitors, this versatile precursor is employed in the synthesis of a variety of other biologically active scaffolds. Its ability to participate in diverse chemical transformations makes it suitable for the construction of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and other important biological targets. The modular nature of its reactivity allows medicinal chemists to systematically modify different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Intermediate in Agrochemical Development for Novel Compounds

The agrochemical industry has also recognized the potential of this compound as a key intermediate for the development of new and effective crop protection agents. The presence of the fluorinated pyridine ring is particularly advantageous in this context, as the incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and bioavailability in agrochemical applications.

This building block has been utilized in the synthesis of novel insecticides. For example, it can serve as a precursor for compounds that target the insect nervous system. The ability to introduce diverse functional groups allows for the fine-tuning of the molecule's properties to achieve high potency against specific pests while maintaining a favorable environmental profile.

In addition to insecticides, this compound is a valuable intermediate in the development of new herbicides and fungicides. The pyridine core is a well-established toxophore in many commercial pesticides, and this fluorinated derivative provides a platform for the creation of next-generation products with improved performance and resistance management profiles. The synthetic versatility of this compound enables the exploration of a wide range of chemical space in the search for novel agrochemicals with unique modes of action.

Utility as a Ligand in Metal-Catalyzed Processes

The pyridine nitrogen atom in this compound, along with its other functional groups, allows it to function as a ligand in various metal-catalyzed reactions. The lone pair of electrons on the nitrogen can coordinate to a metal center, influencing the catalyst's reactivity and selectivity.

This compound has been explored as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the pyridine moiety can coordinate to the palladium catalyst, potentially stabilizing the active catalytic species and influencing the outcome of the reaction. The electronic properties of the fluorinated pyridine ring can modulate the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

Furthermore, the presence of both a bromo and a chloromethyl group offers the potential for intramolecular catalysis or for the formation of bidentate or pincer-type ligands after further functionalization. While the direct use of this compound as a ligand is an area of ongoing research, its structural features suggest significant potential for applications in homogeneous catalysis, enabling the development of new and efficient synthetic methodologies.

Challenges and Future Perspectives in the Chemistry of Polyhalogenated Pyridines

Addressing Challenges in Achieving High Regioselectivity and Chemoselectivity for Polyfunctionalized Pyridines

A primary challenge in the chemistry of polyfunctionalized pyridines is controlling selectivity. Molecules like 3-Bromo-2-(chloromethyl)-6-fluoropyridine possess multiple reactive sites: the C-Br, C-Cl, C-F bonds, the chloromethyl group, and the pyridine (B92270) ring's C-H bonds. Achieving regioselectivity (differentiating between positions on the pyridine ring) and chemoselectivity (differentiating between functional groups) is crucial for efficient synthesis.

The inherent electronic properties of the pyridine ring often hinder functionalization at the C3 (meta) position. researchgate.net For polyhalogenated systems, selectivity is governed by a complex interplay of inductive and steric effects of the various substituents. In palladium-catalyzed cross-coupling reactions, for instance, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, allowing for selective functionalization. nih.gov This predictable reactivity hierarchy enables the stepwise modification of polyhalogenated pyridines. For example, the C-Br bond can be selectively coupled while leaving C-Cl and C-F bonds intact for subsequent transformations. nih.gov

However, achieving selectivity can be difficult when reactivities are similar or when steric hindrance plays a significant role. The development of sophisticated catalyst systems with high substrate specificity is a key area of research to overcome these limitations. nih.gov Furthermore, novel strategies involving the activation of the pyridine ring, for example through the formation of pyridyne intermediates, are being explored to control regioselectivity, although this can be challenging for complex substrates. nih.gov

Development of Greener and More Sustainable Synthetic Routes

Traditional synthetic methods for preparing functionalized pyridines often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. mdpi.comrsc.org There is a growing emphasis on developing more sustainable and environmentally friendly synthetic protocols. nih.gov

Key areas of development include:

Catalysis: Utilizing efficient catalysts, including those based on earth-abundant metals or even metal-free systems, can reduce waste and energy consumption. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or in greener solvents like water or bio-based solvents, significantly improves the environmental profile of a synthesis. rsc.orgnih.gov

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes, contributing to a more sustainable manufacturing process.

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a critical aspect of green chemistry. For example, using cyanuric chloride as a milder chlorinating agent for hydroxymethylpyridines can avoid the formation of toxic byproducts associated with reagents like thionyl chloride. mdpi.com Similarly, avoiding pyrophoric reagents like n-butyllithium in favor of more manageable ones like Turbo Grignard reagents improves safety and reduces the need for cryogenic conditions. mdpi.com

The table below summarizes some greener alternatives to conventional synthetic methods.

| Conventional Method | Greener Alternative | Advantages |

| Use of hazardous reagents (e.g., phosgene, thionyl chloride) | Milder, less toxic reagents (e.g., carbamoylzinc pivalates, cyanuric chloride) | Increased safety, reduced toxic waste. mdpi.comacs.orgacs.org |

| Reactions in volatile organic solvents | Solvent-free conditions or use of green solvents (e.g., water) | Reduced environmental impact, lower cost. rsc.orgnih.gov |

| Multi-step batch synthesis | One-pot reactions, multicomponent reactions (MCRs), flow chemistry | Increased efficiency, reduced waste and energy consumption. nih.gov |

| Stoichiometric reagents | Catalytic systems (metal-based or organocatalysts) | Higher atom economy, reduced waste. nih.gov |

Exploration of Novel Reactivity Modes for Enhanced Functionalization

To expand the toolkit for modifying polyhalogenated pyridines, chemists are exploring novel modes of reactivity. A significant area of focus is C-H functionalization, which allows for the direct modification of the pyridine core without pre-installed functional groups. researchgate.net While the electron-deficient nature of the pyridine ring makes this challenging, new methods are emerging. researchgate.net For instance, strategies that proceed via dearomatization-rearomatization sequences are enabling selective C-H functionalization at positions that are otherwise difficult to access. researchgate.net

Furthermore, the functional groups present on molecules like this compound can be leveraged in unique ways. The chloromethyl group, for example, is a versatile handle for introducing a wide range of nucleophiles, enabling further diversification of the pyridine structure. The interplay between the different halogens can also lead to novel reactivity, such as selective metal-halogen exchange reactions that pave the way for subsequent functionalization. mdpi.com The modification of the pyridine ring itself can also regulate the electronics and reactivity of metal complexes, which has implications for catalysis. nih.gov

Potential for Derivatization into New Chemical Entities with Unique Synthetic Utility

Polyhalogenated pyridines are valuable starting materials for the synthesis of novel, complex molecules. The ability to selectively functionalize the different positions of the pyridine ring allows for the creation of a diverse array of derivatives. For example, this compound can serve as a scaffold to which various fragments can be attached through a sequence of selective reactions.

This modular approach is highly valuable in drug discovery and materials science, where the systematic modification of a core structure is often used to fine-tune its properties. Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly powerful strategy that can be enabled by the versatile reactivity of polyhalogenated pyridines. researchgate.net This allows for the rapid generation of analogues of bioactive molecules for structure-activity relationship studies.

Synergistic Application of Computational and Experimental Methodologies in Pyridine Chemistry

The combination of computational chemistry and experimental work is becoming increasingly powerful in advancing the field of pyridine chemistry. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of polyhalogenated pyridines. nih.govresearchgate.net

Computational methods can be used to:

Predict Regioselectivity: By modeling the transition states of different reaction pathways, it is possible to predict which position on a pyridine ring is most likely to react. nih.gov This can help in the rational design of experiments and reduce the amount of trial-and-error required.

Elucidate Reaction Mechanisms: Computational studies can help to understand the detailed mechanism of a reaction, providing insights that are difficult to obtain through experiments alone. researchgate.net

Design New Catalysts and Reagents: By understanding the factors that control reactivity and selectivity, it is possible to design new catalysts and reagents with improved performance.

This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, is accelerating the pace of discovery in pyridine chemistry. researchgate.net It allows for a more fundamental understanding of the factors governing the reactivity of complex molecules like this compound, paving the way for the development of more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-(chloromethyl)-6-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogen exchange reactions. For example, substituting a hydroxyl or methyl group at the 2-position with chloromethyl using reagents like SOCl₂ or PCl₃ under anhydrous conditions. Reaction temperature (e.g., 30–35°C for similar bromo-chloropyridines ) and solvent polarity (e.g., dichloromethane) critically affect yield. Monitor intermediates via TLC and purify via column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluoropyridine ring protons resonate at δ 7.5–8.5 ppm ).

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% ).

- Melting Point : Compare observed mp (e.g., 30–35°C for analogous compounds ) to literature values.

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected near m/z 223.4).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow R36/37/38 (irritant) and S26 (eye rinsing) guidelines . Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C to prevent degradation. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite.

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization be addressed?

- Methodological Answer : The bromine at the 3-position and chloromethyl group at the 2-position direct electrophilic substitutions. Computational modeling (e.g., DFT calculations) predicts reactivity at the 4- and 5-positions due to electron-withdrawing effects of fluorine . Experimentally, use directing groups (e.g., boronates) or transition-metal catalysts (Pd-mediated cross-coupling) to override inherent selectivity.

Q. How should conflicting data on reaction yields be resolved during scale-up?

- Methodological Answer : Contradictions often arise from impurities or solvent traces. Perform systematic troubleshooting:

- Purity Checks : Use GC-MS to detect side products (e.g., dehalogenated byproducts).

- Kinetic Studies : Vary temperature (e.g., 25°C vs. 40°C) to identify optimal conditions .

- DoE (Design of Experiments) : Statistically analyze factors like reagent stoichiometry and stirring rate.

Q. What computational strategies predict the compound’s reactivity in novel applications?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. For example, predict nucleophilic attack sites using LUMO localization or simulate adsorption on catalytic surfaces (e.g., silica ). Validate models with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates).

Notes

- Avoid abbreviations; use full chemical names for clarity.

- For synthesis optimization, cross-reference analogous compounds (e.g., bromo-chloropyridines ).

- Computational methods should align with molecular-scale studies as in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.